molecular formula C13H10F3NO B1299139 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 297763-74-7

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1299139
CAS No.: 297763-74-7
M. Wt: 253.22 g/mol
InChI Key: HGKQBLACUGAMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the fused aromatic ring. Carbazoles are heterocyclic compounds with a bicyclic structure comprising two benzene rings fused to a pyrrole ring. Tetrahydrocarbazolones, such as this compound, are partially hydrogenated variants that retain biological relevance while offering improved solubility and metabolic stability . The trifluoromethyl group enhances hydrophobicity, electron-withdrawing properties, and resistance to oxidative metabolism, making it a critical feature in medicinal chemistry for optimizing drug candidates .

Properties

IUPAC Name

6-(trifluoromethyl)-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKQBLACUGAMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353773
Record name 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297763-74-7
Record name 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a strong acid catalyst can lead to the formation of the desired compound. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced carbazole derivatives, and substituted carbazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one with its analogs:

Compound Substituent Molecular Formula Molecular Weight logP<sup>a</sup> Hydrogen Bonding Features
6-(Trifluoromethyl)-carbazol-1-one -CF₃ C₁₃H₁₀F₃NO 253.22 ~3.2 N–H⋯O dimerization potential
6-Methyl-carbazol-1-one -CH₃ C₁₃H₁₃NO 199.25 2.83 N–H⋯O interactions observed
6-Bromo-carbazol-1-one -Br C₁₂H₁₀BrNO 264.12 ~3.5 Strong N–H⋯O dimers (R₂²(10))
6-Chloro-carbazol-1-one -Cl C₁₂H₁₀ClNO 219.67 ~2.9 Unreported
6-Methoxy-carbazol-1-one -OCH₃ C₁₃H₁₃NO₂ 215.25 ~2.4 Enhanced solubility due to -OCH₃

<sup>a</sup>logP values estimated via substituent contributions (e.g., -CF₃ adds ~1.0 vs. -CH₃).

Key Observations :

  • Molecular Weight : The trifluoromethyl derivative has the highest molecular weight (253.22), followed by bromo (264.12) and methoxy (215.25) analogs.
  • logP : The -CF₃ group increases hydrophobicity (logP ~3.2), surpassing methyl (-CH₃, logP 2.83) and methoxy (-OCH₃, logP ~2.4) substituents. Bromo (-Br) shows the highest logP (~3.5) due to its polarizability .
  • Hydrogen Bonding : The 6-bromo analog forms centrosymmetric R₂²(10) dimers via N–H⋯O interactions, a feature likely shared by the trifluoromethyl variant .

Crystallographic and Conformational Analysis

  • 6-Bromo Analog: Exhibits a disordered cyclohexenone ring (occupancies: 0.61/0.39) and adopts an envelope conformation. The crystal packing reveals N–H⋯O hydrogen-bonded dimers .
  • Trifluoromethyl Analog : While crystallographic data are unavailable, the -CF₃ group’s steric bulk may influence ring puckering and intermolecular interactions differently compared to smaller substituents like -CH₃ or -Cl .

Biological Activity

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a derivative of carbazole known for its diverse biological activities and potential applications in medicinal chemistry. The incorporation of the trifluoromethyl group enhances its chemical stability and biological efficacy, making it a subject of interest in various research fields, including pharmacology and material science.

This compound has the molecular formula C13H10F3NC_{13}H_{10}F_3N and is characterized by a tetrahydrocarbazole structure with a trifluoromethyl substituent. The trifluoromethyl group significantly impacts the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

Biological Activity Overview

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits several biological activities, including:

  • Antiviral Activity : Research indicates that carbazole derivatives can act as antiviral agents. For instance, compounds with similar structures have shown promising activity against HIV and HCV, suggesting potential applications for 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one in antiviral drug development .
  • Anticancer Properties : Studies have demonstrated that tetrahydrocarbazole derivatives possess cytotoxic effects against various cancer cell lines. For example, certain derivatives inhibited the growth of HT-29 colon cancer cells effectively . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Compounds related to this derivative have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one may also exhibit similar effects.

The biological mechanisms through which 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances binding affinity to target proteins due to increased hydrophobic interactions .
  • Modulation of Signaling Pathways : It can influence various cellular processes such as signal transduction and gene expression by modulating the activity of key proteins involved in these pathways .

Case Studies

Several studies have highlighted the biological activity of carbazole derivatives:

  • Antiviral Activity : In a study on carbazole derivatives against HIV-1, certain compounds displayed EC50 values significantly lower than established antiviral drugs like Zidovudine (AZT), indicating superior efficacy .
  • Cytotoxicity Assays : A series of tetrahydrocarbazole derivatives were tested on different cancer cell lines using MTT assays to determine their IC50 values. Compounds showed varied cytotoxicity profiles with some exhibiting potent anticancer activity comparable to standard chemotherapeutics .
  • Antimicrobial Testing : Derivatives were evaluated for their antibacterial properties using disc diffusion methods against multiple bacterial strains. Results indicated substantial inhibition zones compared to control groups .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50/IC50 ValueReference
Compound AAntiviral (HIV)0.012 µg/mL
Compound BAnticancer (HT-29)15 µM
Compound CAntimicrobialMIC = 31.25 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.